molecular formula C21H17F27Sn B1612494 Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane CAS No. 215186-99-5

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

Cat. No.: B1612494
CAS No.: 215186-99-5
M. Wt: 901 g/mol
InChI Key: TXGLPKAFRITSKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane typically involves the reaction of allyl chloride with tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Allyltris(1H,1H,2H,2H-perfluorohexyl)stannane
  • Tris(1H,1H,2H,2H-perfluorohexyl)allyltin

Uniqueness

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is unique due to its specific combination of allyl and perfluoroalkyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .

Properties

IUPAC Name

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-prop-2-enylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4F9.C3H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-3-2;/h3*1-2H2;3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLPKAFRITSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F27Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583708
Record name Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

901.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215186-99-5
Record name Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215186-99-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
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Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Reactant of Route 3
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Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Reactant of Route 4
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Reactant of Route 5
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Reactant of Route 6
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

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